molecular formula C9H14ClN3 B1486011 4-(3-Piperidinyl)pyrimidine hydrochloride CAS No. 2204562-12-7

4-(3-Piperidinyl)pyrimidine hydrochloride

Cat. No. B1486011
CAS RN: 2204562-12-7
M. Wt: 199.68 g/mol
InChI Key: ZQKIALGJBQPQTL-UHFFFAOYSA-N
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Description

“4-(3-Piperidinyl)pyrimidine hydrochloride” is a compound that contains a pyrimidine ring and a piperidine ring . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

The synthesis of pyrimidines and piperidines has been widely studied . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of “4-(3-Piperidinyl)pyrimidine dihydrochloride” is C9H15Cl2N3. Its average mass is 236.141 Da and its monoisotopic mass is 235.064301 Da .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The reactions of piperidines have been widely studied and several methods for their synthesis have been described .

Scientific Research Applications

4-(3-Piperidinyl)pyrimidine hydrochloride has been studied for its potential use in a variety of scientific research applications. It has been studied for its potential to inhibit certain enzymes and affect cell growth, as well as its potential to act as an anti-fungal agent. This compound has also been studied for its potential therapeutic effects, including its ability to reduce inflammation and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-Piperidinyl)pyrimidine hydrochloride in lab experiments include its low cost and its ability to be synthesized from a variety of starting materials. Additionally, this compound is relatively stable and has a long shelf life. The main limitation of using this compound in lab experiments is its potential toxicity, as it has been shown to be toxic to certain types of cells.

Future Directions

For the use of 4-(3-Piperidinyl)pyrimidine hydrochloride in scientific research include further investigations into its potential therapeutic effects, such as its ability to reduce inflammation and improve cognitive function. Additionally, further research could be done to better understand its mechanism of action and to determine its potential toxicity. Additionally, further research could be done to explore its potential use as an anti-fungal agent and to investigate its potential use in other therapeutic applications. Finally, further research could be done to explore its potential use in other scientific research applications, such as its potential use in drug development, nanotechnology, and biochemistry.

Safety and Hazards

The specific safety and hazards of “4-(3-Piperidinyl)pyrimidine hydrochloride” are not mentioned in the sources. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound .

properties

IUPAC Name

4-piperidin-3-ylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.ClH/c1-2-8(6-10-4-1)9-3-5-11-7-12-9;/h3,5,7-8,10H,1-2,4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKIALGJBQPQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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